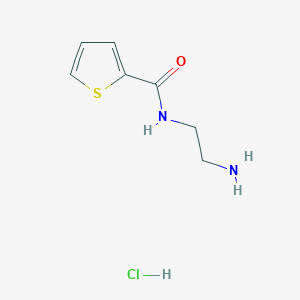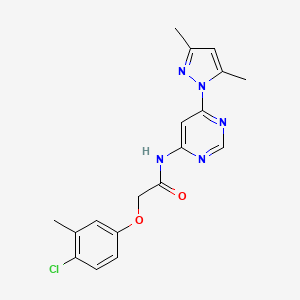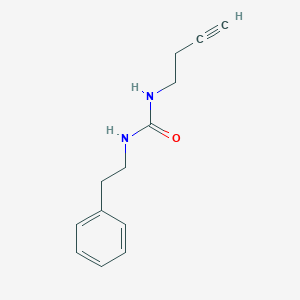![molecular formula C7H6ClN3O B2962678 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 40852-06-0](/img/structure/B2962678.png)
5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a chemical compound known for its interesting structure and reactivity. This heterocyclic compound contains a fused imidazole-pyridine core, which gives it unique properties that are leveraged in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of an appropriate intermediate. For example, one route may involve the reaction of 2-chloropyridine with formamide under acidic conditions to form the imidazo[4,5-b]pyridine ring, followed by chlorination and methylation steps.
Industrial Production Methods: Industrial production often relies on scalable methods such as batch or continuous flow processes. Optimizing reaction conditions, such as temperature, solvent, and catalyst choice, is crucial for large-scale production. Detailed industrial processes are proprietary and can vary based on the specific needs of the production facility.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Oxidative reactions may introduce additional functional groups or modify the compound's structure, often using reagents like hydrogen peroxide or molecular oxygen.
Reduction: This compound can undergo reduction reactions to modify its functional groups or reduce unsaturated bonds, typically using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the chloro or methyl groups, introducing different substituents.
Common Reagents and Conditions:
For oxidation , common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: often utilizes hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: reactions may use various nucleophiles or electrophiles, depending on the desired product.
Major Products:
Oxidative transformations can yield carboxylated or hydroxylated derivatives.
Reduction processes might produce dechlorinated or fully saturated analogs.
Substitution reactions can introduce diverse functional groups, significantly altering the compound's reactivity and application.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for interesting interactions in various chemical reactions, making it a valuable intermediate in organic synthesis.
Biology and Medicine: In biological and medicinal research, this compound serves as a scaffold for developing pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery, particularly in the field of cancer research, where its derivatives may exhibit anti-tumor activity.
Industry: Industrially, this compound can be used in the synthesis of agrochemicals or materials science applications. Its structural properties are leveraged to create materials with desirable characteristics, such as stability and reactivity.
Mecanismo De Acción
The compound's mechanism of action in a biological context involves binding to specific molecular targets, such as enzymes or receptors, which then modulate their activity. These interactions often occur through hydrogen bonding, hydrophobic interactions, or van der Waals forces. The specific pathways involved can vary but may include inhibition of key enzymes involved in disease processes.
Comparación Con Compuestos Similares
1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one: Lacks the chloro substituent, which may affect its reactivity and biological activity.
5-Bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one: Bromine substitution introduces different steric and electronic properties.
5-Chloro-1-phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one: The phenyl group adds bulk and can influence the compound's overall properties.
Uniqueness: 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one stands out due to the presence of the chloro group, which can enhance its reactivity in certain chemical reactions and potentially improve its binding affinity in biological systems.
Propiedades
IUPAC Name |
5-chloro-1-methyl-3H-imidazo[4,5-b]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-11-4-2-3-5(8)9-6(4)10-7(11)12/h2-3H,1H3,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMDODRROWFDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40852-06-0 |
Source


|
| Record name | 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2962596.png)
![2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2962597.png)


![1'-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2962604.png)

![N-(4-bromophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2962607.png)




![N-{6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}cyclohexanecarboxamide](/img/structure/B2962614.png)

